molecular formula C6H12ClNO2 B6269340 rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 2307776-47-0

rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride, trans

Cat. No.: B6269340
CAS No.: 2307776-47-0
M. Wt: 165.6
InChI Key:
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Description

rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride, trans, is a chiral compound with potential applications in various fields of research and industry. This compound is characterized by its unique stereochemistry, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride, trans, typically involves the resolution of racemic mixtures. A common method for separating enantiomers is through the use of enantiomerically pure chiral reagents, which react with the racemic mixture to form diastereomers. These diastereomers can then be separated based on their different physical properties, such as solubility and melting point .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride, trans, can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature and solvent, can vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride, trans, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral pyrrolidine derivatives, such as rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans .

Uniqueness

rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride, trans, is unique due to its specific stereochemistry and the presence of a methyl group at the 4-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

2307776-47-0

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

0

Origin of Product

United States

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